

electronic properties of 5-**lodo-2-oxo-1,2-dihydropyridine-3-carbonitrile**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-*lodo-2-oxo-1,2-dihydropyridine-3-carbonitrile*

Cat. No.: B1419888

[Get Quote](#)

An In-Depth Technical Guide to the Electronic Properties of **5-*lodo-2-oxo-1,2-dihydropyridine-3-carbonitrile***

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, valued for its versatile role in molecular recognition through hydrogen bonding and its capacity to act as a bioisostere for various functional groups.^[1] This guide provides a comprehensive examination of the electronic properties of a highly functionalized derivative, **5-*lodo-2-oxo-1,2-dihydropyridine-3-carbonitrile***. By integrating computational analysis, predictive spectroscopic and electrochemical behavior, and established synthetic methodologies, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's potential. This document elucidates the intricate interplay between the electron-rich pyridone core and the distinct electronic influences of the iodo and cyano substituents, which collectively define its reactivity, stability, and suitability as a pharmacophore.

Introduction: The 2-Pyridone Core in Modern Drug Discovery

The 2-pyridone motif is a privileged structure, appearing in numerous natural products and FDA-approved pharmaceuticals.^[2] Its defining characteristic is the amide group embedded within an aromatic-like six-membered ring, which allows it to function as both a hydrogen bond

donor (via the N-H group) and acceptor (via the carbonyl oxygen).^[3] This dual capacity facilitates strong and specific interactions with biological targets, such as the hinge region of kinases. The introduction of substituents onto this core allows for the fine-tuning of its steric and electronic properties, a critical aspect of rational drug design.

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (herein referred to as 5-Iodo-2-Py-3-CN) is a compelling molecule for investigation. The strategic placement of an iodo group at the C5 position and a carbonitrile at the C3 position introduces significant electronic perturbations to the pyridone ring. The iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction increasingly exploited in drug design—while the strongly electron-withdrawing cyano group modulates the ring's electron density and reactivity. Understanding these electronic effects is paramount to harnessing the potential of this scaffold in developing novel therapeutics.

Theoretical Framework and Computational Analysis

To elucidate the electronic landscape of 5-Iodo-2-Py-3-CN, we turn to Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.^[4] While specific experimental data for this exact molecule is scarce, DFT calculations on analogous structures provide robust insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and overall reactivity.^[5]

Frontier Molecular Orbitals (HOMO & LUMO)

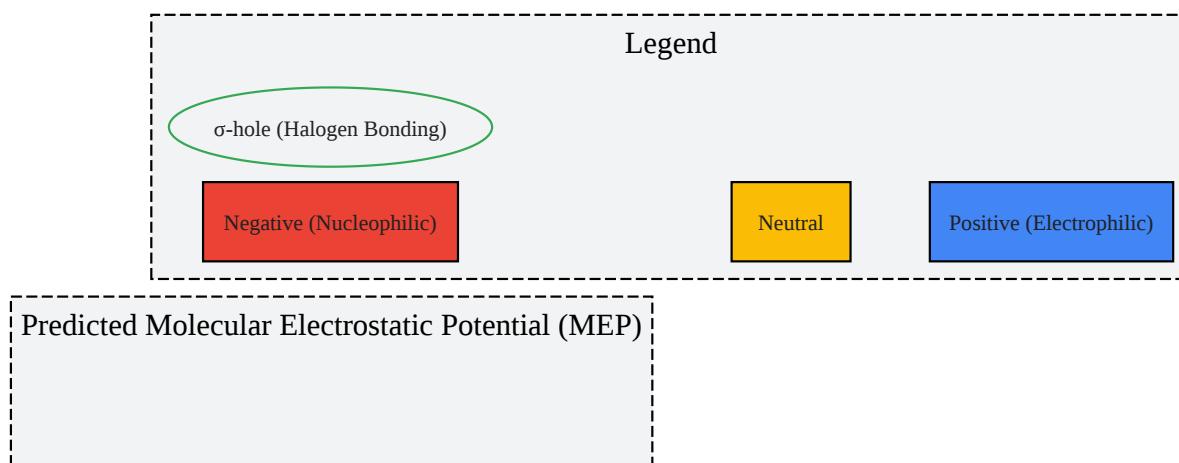
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.^[6]

For 2-pyridone derivatives, the HOMO is typically a π -orbital distributed across the ring, while the LUMO is a π^* anti-bonding orbital. The introduction of a cyano group at C3 is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. Conversely, the iodo group at C5, with its lone pairs, can raise the HOMO energy through a +M (mesomeric) effect, although its -I (inductive) effect will also be at play. The interplay of these effects dictates the final HOMO-LUMO gap. Based on studies of related halopyridones and

cyanopyridones, a HOMO-LUMO gap in the range of 4.0-5.0 eV can be anticipated, suggesting good kinetic stability.[7][8]

Table 1: Predicted Electronic Properties of 5-Iodo-2-Py-3-CN based on DFT Calculations of Analogous Compounds

Property	Predicted Value (Approx.)	Significance in Drug Design
HOMO Energy	-6.5 to -7.0 eV	Relates to susceptibility to oxidation; involved in charge-transfer interactions.
LUMO Energy	-1.5 to -2.0 eV	Relates to susceptibility to reduction; indicates sites for nucleophilic attack.
HOMO-LUMO Gap	4.5 to 5.0 eV	Indicator of chemical stability; larger gap implies lower reactivity.[6]
Dipole Moment	4.0 to 5.5 D	Influences solubility, membrane permeability, and strength of dipole-dipole interactions with protein targets.


Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack and for understanding non-covalent interactions.[9]

In 5-Iodo-2-Py-3-CN, the MEP map is expected to show:

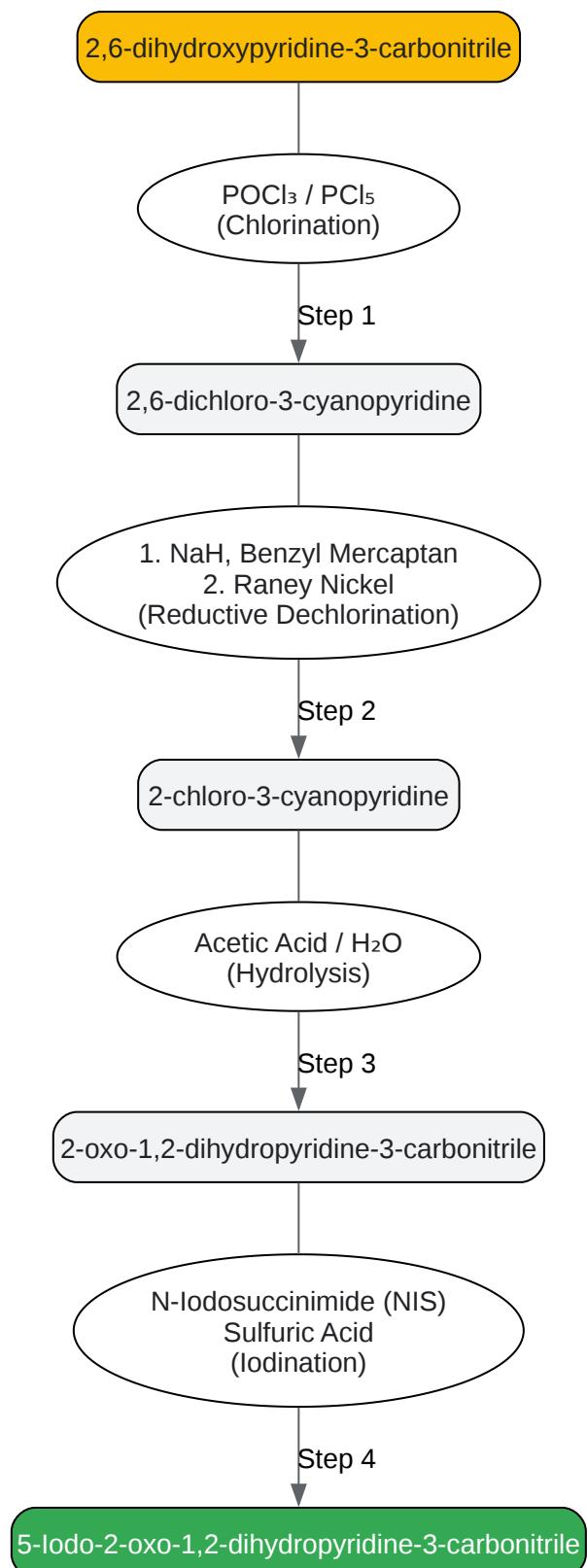
- Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen of the cyano group, indicating these are the primary sites for hydrogen bonding and electrophilic attack.

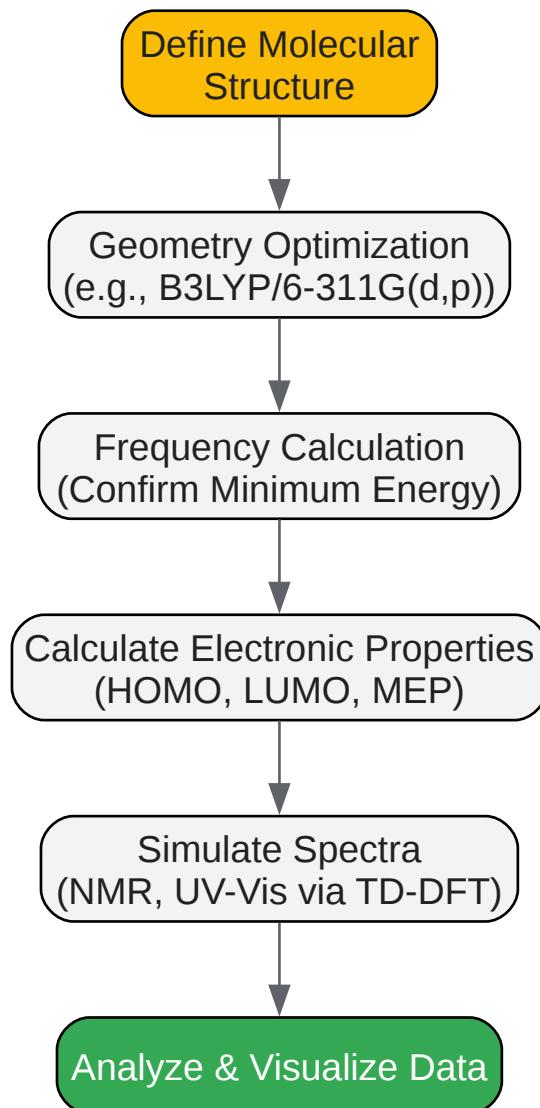
- Positive Potential (Blue): Located around the N-H proton, making it the primary hydrogen bond donor site.
- Slightly Positive Region (σ -hole): A region of positive electrostatic potential on the outer surface of the iodine atom, which is the basis for its ability to act as a halogen bond donor.
[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Predicted MEP map of 5-Iodo-2-Py-3-CN.

Frontier Orbital Visualization


Visualizing the HOMO and LUMO orbitals helps to understand the specific atomic contributions to these frontier orbitals.


HOMO (Highest Occupied Molecular Orbital)

Electron density is predicted to be distributed across the pyridone ring and the iodine atom. This orbital is the primary site of electron donation.

LUMO (Lowest Unoccupied Molecular Orbital)

Significant electron density is localized on the C3-carbonitrile and C4/C6 positions. This orbital indicates the sites most susceptible to nucleophilic attack.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFR^{WT} and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxyazin-5-ones and of some 3H-phenoxyazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [electronic properties of 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419888#electronic-properties-of-5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com